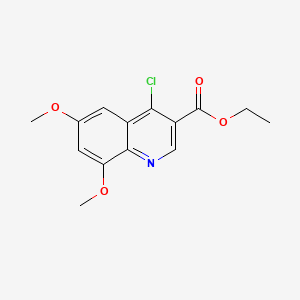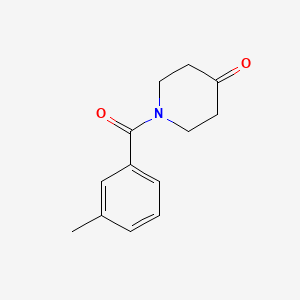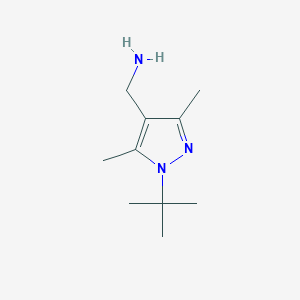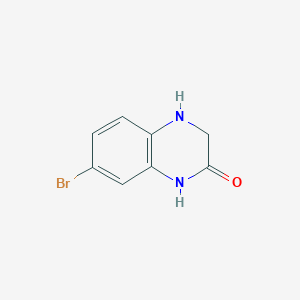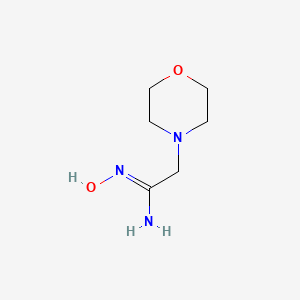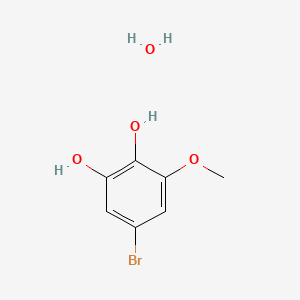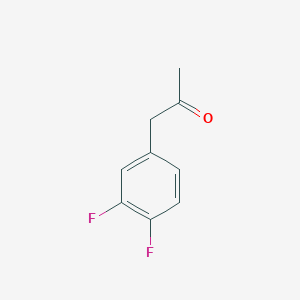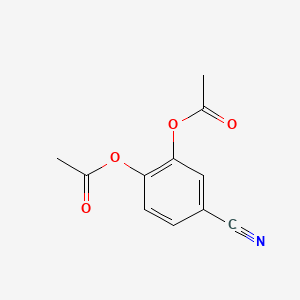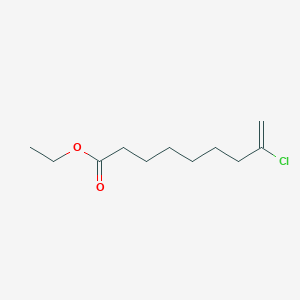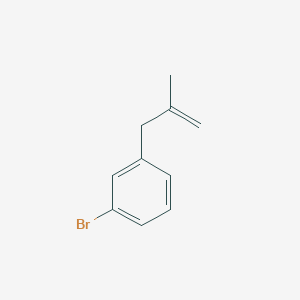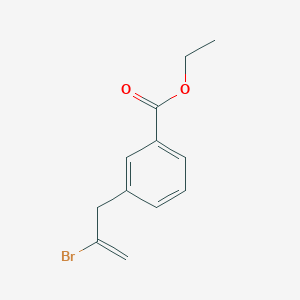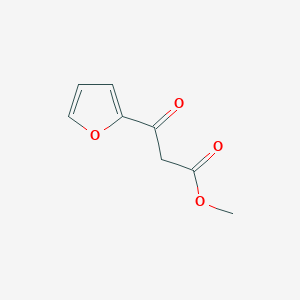
Methyl 2-furoylacetate
Vue d'ensemble
Description
Methyl 2-furoylacetate is a chemical compound with the CAS Number: 615-06-5. It has a molecular weight of 168.15 . It is a liquid at room temperature .
Molecular Structure Analysis
Methyl 2-furoylacetate contains a total of 20 bonds; 12 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 ester (aliphatic), 1 ketone (aromatic), and 1 Furane .Physical And Chemical Properties Analysis
Methyl 2-furoylacetate is a liquid at room temperature . The compound is stored in a refrigerator . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 1.97 .Applications De Recherche Scientifique
1. Enantio-Differentiating Hydrogenation
- Methods of Application : The hydrogenation of methyl 2-furoylacetate is carried out over Tartaric Acid-Modified Raney Nickel (TA-MRNi). This process reduces the three unsaturated bonds in the compound to give methyl tetrahydro-2-furoylacetate .
- Results or Outcomes : The enantiomeric excess (ee) of the resulting methyl tetrahydro-2-furoylacetate at the 3-position was 77%, whereas the 4-position was racemic .
2. Separation of Chemical Components from Essential Oils
- Summary of Application : Methyl 2-furoylacetate is one of the many chemical components found in essential oils. These oils have garnered substantial attention due to their distinct flavors and desirable attributes, including potent antioxidant, antibacterial, and antitumor properties .
- Methods of Application : High-speed countercurrent chromatography is used for the separation and purification of the individual chemical components from essential oils .
- Results or Outcomes : The active constituents of essential oils exhibit intricate chemical structures, and conventional separation techniques are inadequate for purifying these individual components .
3. Synthesis of Industrial Chemicals
- Summary of Application : Methyl 2-furoylacetate can undergo re-hydration, a reaction that leads to the acyclic products levulinic acid and formic acid, which are both of interest as industrial chemicals .
- Methods of Application : The re-hydration process involves the addition of water to the compound under specific conditions to yield the desired products .
- Results or Outcomes : The resulting levulinic acid and formic acid are valuable industrial chemicals with a wide range of applications .
4. Synthesis of Chiral Furans
- Summary of Application : Methyl 2-furoylacetate can be used in the synthesis of chiral furans, which are important in the field of organic chemistry .
- Methods of Application : The synthesis involves a variety of reactions applicable to furan platform chemicals (FPCs) and a variety of methods for the synthesis of chiral furans .
- Results or Outcomes : The resulting chiral furans have a wide range of applications in the field of organic chemistry .
5. Synthesis of Chiral sec-Alcohols
- Summary of Application : Methyl 2-furoylacetate can be used in the synthesis of chiral sec-alcohols .
- Methods of Application : The synthesis involves the hydrogenation of only the ketone moiety of the 4-methoxycarbonyl analogue of methyl 2-furoylacetate to give the corresponding chiral sec-alcohol having a furan ring .
- Results or Outcomes : The resulting chiral sec-alcohol has a wide range of applications in the field of organic chemistry .
6. Synthesis of Acyclic Products
- Summary of Application : Methyl 2-furoylacetate can undergo re-hydration, a reaction that leads to the acyclic products levulinic acid and formic acid, which are both of interest as industrial chemicals .
- Methods of Application : The re-hydration process involves the addition of water to the compound under specific conditions to yield the desired products .
- Results or Outcomes : The resulting levulinic acid and formic acid are valuable industrial chemicals with a wide range of applications .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-(furan-2-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTDKZHHEPVYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281419 | |
| Record name | methyl 2-furoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-furoylacetate | |
CAS RN |
615-06-5 | |
| Record name | 615-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-furoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 615-06-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

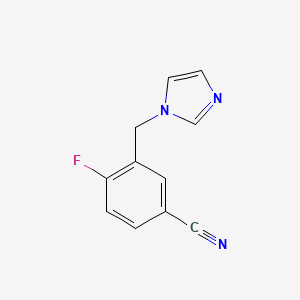
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1346180.png)
